1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine is a compound that features both imidazole and pyrazole rings These heterocyclic structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazole ring is another five-membered ring with two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, while the pyrazole ring can be formed from hydrazine and 1,3-diketones . The coupling of these rings often requires the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Scientific Research Applications
1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The pyrazole ring can interact with receptors and other proteins, modulating their function. These interactions lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine can be compared with other compounds containing imidazole or pyrazole rings:
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Pyrazole derivatives: Compounds like celecoxib and pyrazinamide contain the pyrazole ring and are used as anti-inflammatory and antitubercular agents, respectively
The unique combination of imidazole and pyrazole rings in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13N5 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(2-imidazol-1-ylethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-8-6-14(12-9(8)10)5-4-13-3-2-11-7-13/h2-3,6-7H,4-5H2,1H3,(H2,10,12) |
InChI Key |
KTJLPOQHVSXSKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCN2C=CN=C2 |
Origin of Product |
United States |
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